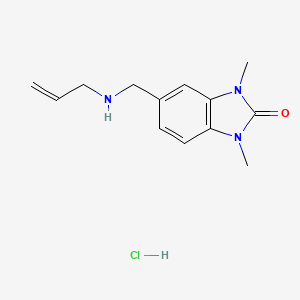

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Description

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is a biochemical compound used primarily in proteomics research. It has a molecular weight of 267.75 and is known for its unique structure, which includes an allylaminomethyl group attached to a benzoimidazole core .

Properties

IUPAC Name |

1,3-dimethyl-5-[(prop-2-enylamino)methyl]benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2;/h4-6,8,14H,1,7,9H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCKAKIMVOYJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CNCC=C)N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride typically involves the reaction of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one with allylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the allylaminomethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the allylaminomethyl group to a primary amine.

Substitution: The allylaminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

Oxidation: N-oxides of the benzoimidazole ring.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The allylaminomethyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethyl-1,3-dihydro-benzoimidazol-2-one: Lacks the allylaminomethyl group, making it less reactive in certain chemical reactions.

5-Aminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure but without the allyl group, leading to different reactivity and applications.

Uniqueness

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both allylaminomethyl and benzoimidazole moieties makes it a versatile compound in various research applications .

Biological Activity

5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

- Molecular Formula : C13H17N3O

- Molecular Weight : 231.3 g/mol

- CAS Number : 881451-02-1

The compound features a benzoimidazole core, which is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with benzoimidazole derivatives. The process generally includes:

- Formation of the benzoimidazole nucleus through cyclization.

- Allylation to introduce the allylamino group.

- Hydrochloride salt formation to enhance solubility and stability.

Antimicrobial Properties

Research has indicated that compounds within the benzoimidazole family exhibit notable antimicrobial activity. For instance:

- A study found that derivatives of benzimidazolone demonstrated significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- The compound was tested for its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties:

- In vitro studies have suggested that similar benzimidazole derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

Antiviral Effects

Preliminary studies suggest that compounds in this class may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of viral infections such as HIV .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

Q & A

Q. What synthetic routes are recommended for 5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzoimidazole precursors. A common approach includes:

- Step 1 : Condensation of 1,3-dimethylbenzimidazol-2-one with allylamine derivatives under acidic catalysis (e.g., p-toluenesulfonic acid in DMF or THF).

- Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol.

Optimization strategies: - Vary reaction temperatures (80–100°C) and monitor progress via TLC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of allyl groups.

- Yield improvements (up to 85%) are achievable by adjusting stoichiometry and reflux times .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the benzimidazole core and substituents (e.g., allylaminomethyl and methyl groups). Chemical shifts for aromatic protons typically appear at δ 7.0–7.5 ppm, while allyl protons resonate at δ 5.0–5.8 ppm .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇ClN₃O: 278.1056) .

- X-ray Crystallography (if applicable): Provides definitive confirmation of stereochemistry and crystal packing .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (~5–10 mg/mL) and methanol; limited aqueous solubility (enhanced via sonication or co-solvents like PEG-400) .

- Stability :

- Degrades under prolonged UV exposure; store in amber vials at -20°C.

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data indicating isomerization or impurities?

- Methodological Answer :

- Orthogonal Validation : Compare experimental NMR data with DFT-calculated spectra (B3LYP/6-31G* level) to rule out tautomerism .

- HPLC-MS : Detect impurities (e.g., unreacted starting materials) using C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Recrystallization : Isolate pure product using ethanol/water mixtures (1:3 v/v) .

Q. What computational methods assist in predicting the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., allyl group addition) to predict intermediates and transition states .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in physiological buffers (e.g., PBS at pH 7.4) .

- ADMET Predictors : Evaluate metabolic stability (e.g., CYP450 interactions) and blood-brain barrier permeability .

Q. How can one design a structure-activity relationship (SAR) study for pharmacological applications?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace allyl with propargyl or cyclopropyl groups) .

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays.

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa) .

- QSAR Modeling : Correlate logP values with bioactivity using partial least squares (PLS) regression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use validated protocols (e.g., IC₅₀ determination via MTT assay with 48-hour exposure).

- Control Variables : Account for batch-to-batch purity differences (e.g., HPLC purity >98%) .

- Meta-Analysis : Compare data across studies using fixed-effect models to identify outliers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.